REACTION_SMILES
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[CH:14]1([C:17](=[O:18])[OH:19])[CH2:15][CH2:16]1.[Cl-:13].[ClH:1].[NH2:2][CH2:3][CH2:4][c:5]1[cH:6][c:7]([OH:8])[c:9]([OH:10])[cH:11][cH:12]1.[cH:20]1[cH:21][cH:22][n:23][cH:24][cH:25]1>>[NH:2]([CH2:3][CH2:4][c:5]1[cH:6][c:7]([OH:8])[c:9]([OH:10])[cH:11][cH:12]1)[C:17]([CH:14]1[CH2:15][CH2:16]1)=[O:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCc1ccc(O)c(O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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O=C(NCCc1ccc(O)c(O)c1)C1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |